

Physicochemical Properties of 1-Adamantanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Adamantanecarboxylic acid

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Introduction

1-Adamantanecarboxylic acid, a derivative of the rigid, cage-like hydrocarbon adamantane, is a versatile building block in medicinal chemistry and materials science.^{[1][2][3]} Its unique three-dimensional structure imparts desirable properties to molecules, influencing their pharmacokinetic and pharmacodynamic profiles.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **1-adamantanecarboxylic acid**, detailed experimental protocols for their determination, and visualizations of its role in relevant biological pathways.

Core Physicochemical Properties

The key physicochemical properties of **1-adamantanecarboxylic acid** are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for its application in drug design and formulation.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ O ₂	[4][5]
Molecular Weight	180.24 g/mol	[4][5][6]
Appearance	White to off-white crystalline powder	[1][2][4]
Melting Point	172-176.5 °C	[4][5][6][7]
Boiling Point	253.08 °C (rough estimate)	[4]
pKa	4.86 ± 0.20 (Predicted)	[4]
logP (Octanol-Water Partition Coefficient)	2.287 (Crippen Method)	[7]
Water Solubility	Insoluble	[2][4][8]
Solubility in Organic Solvents	Soluble in ethanol, chloroform, dichloromethane, methanol (slightly), and dimethyl sulfoxide.[1][3][4]	
Crystal Structure	Triclinic, space group P1	[9]

Experimental Protocols

Detailed methodologies for determining the acidity constant (pKa) and the lipophilicity (logP) of **1-adamantanecarboxylic acid** are outlined below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of **1-adamantanecarboxylic acid** can be determined by potentiometric titration, a method that involves monitoring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

- **1-Adamantanecarboxylic acid**

- Standardized 0.1 M sodium hydroxide (NaOH) solution
- Deionized water
- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Burette (50 mL)
- Beaker (250 mL)
- Analytical balance

Procedure:

- **Sample Preparation:** Accurately weigh approximately 0.1 g of **1-adamantanecarboxylic acid** and dissolve it in a suitable solvent mixture, such as 50 mL of an ethanol/water (1:1) mixture, due to its poor water solubility.
- **Titration Setup:** Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
- **Titration:** Record the initial pH of the solution. Begin adding the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH stabilizes at a high value.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).^[10]

Below is a workflow diagram illustrating the experimental procedure for pKa determination.



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Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.^[11]

Materials and Equipment:

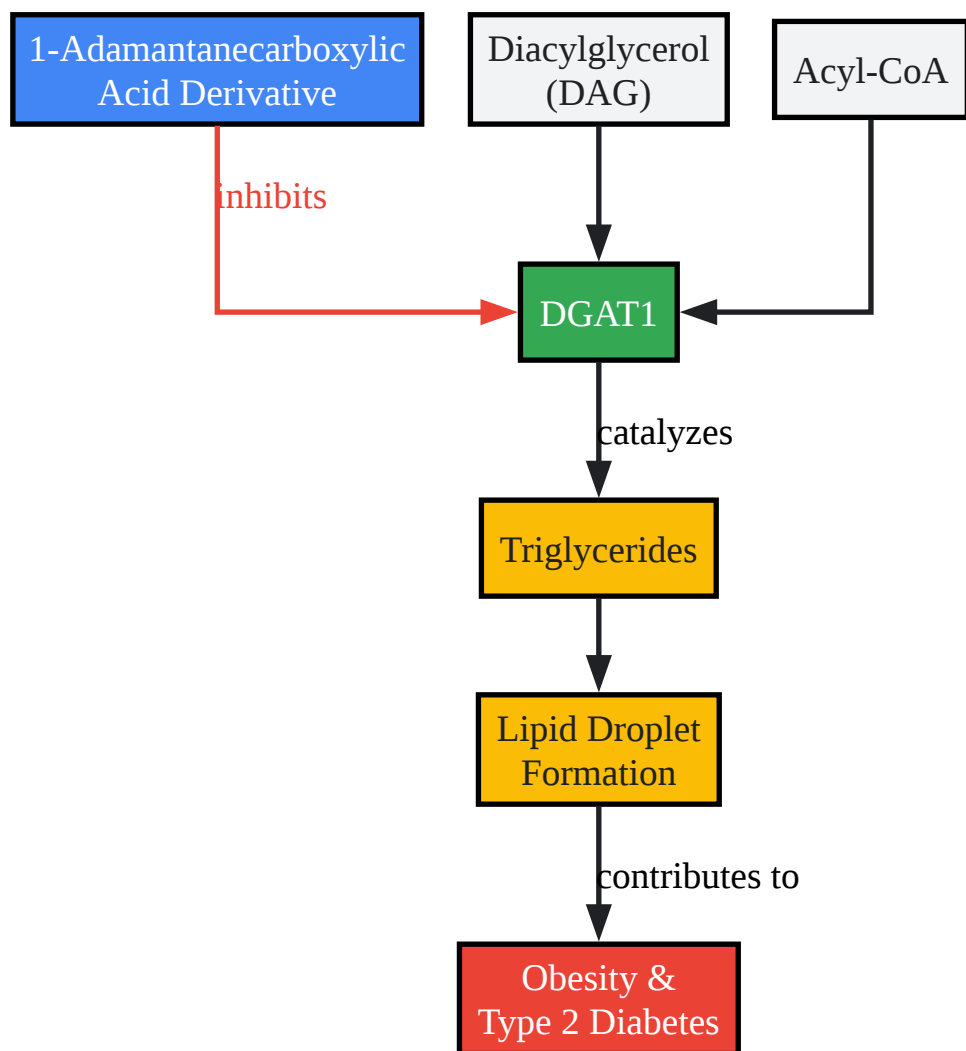
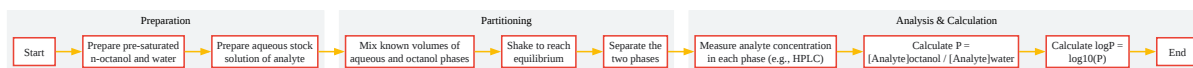
- **1-Adamantanecarboxylic acid**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Mechanical shaker or vortex mixer
- Centrifuge (if using tubes)
- UV-Vis spectrophotometer or HPLC system for concentration analysis
- Volumetric flasks and pipettes

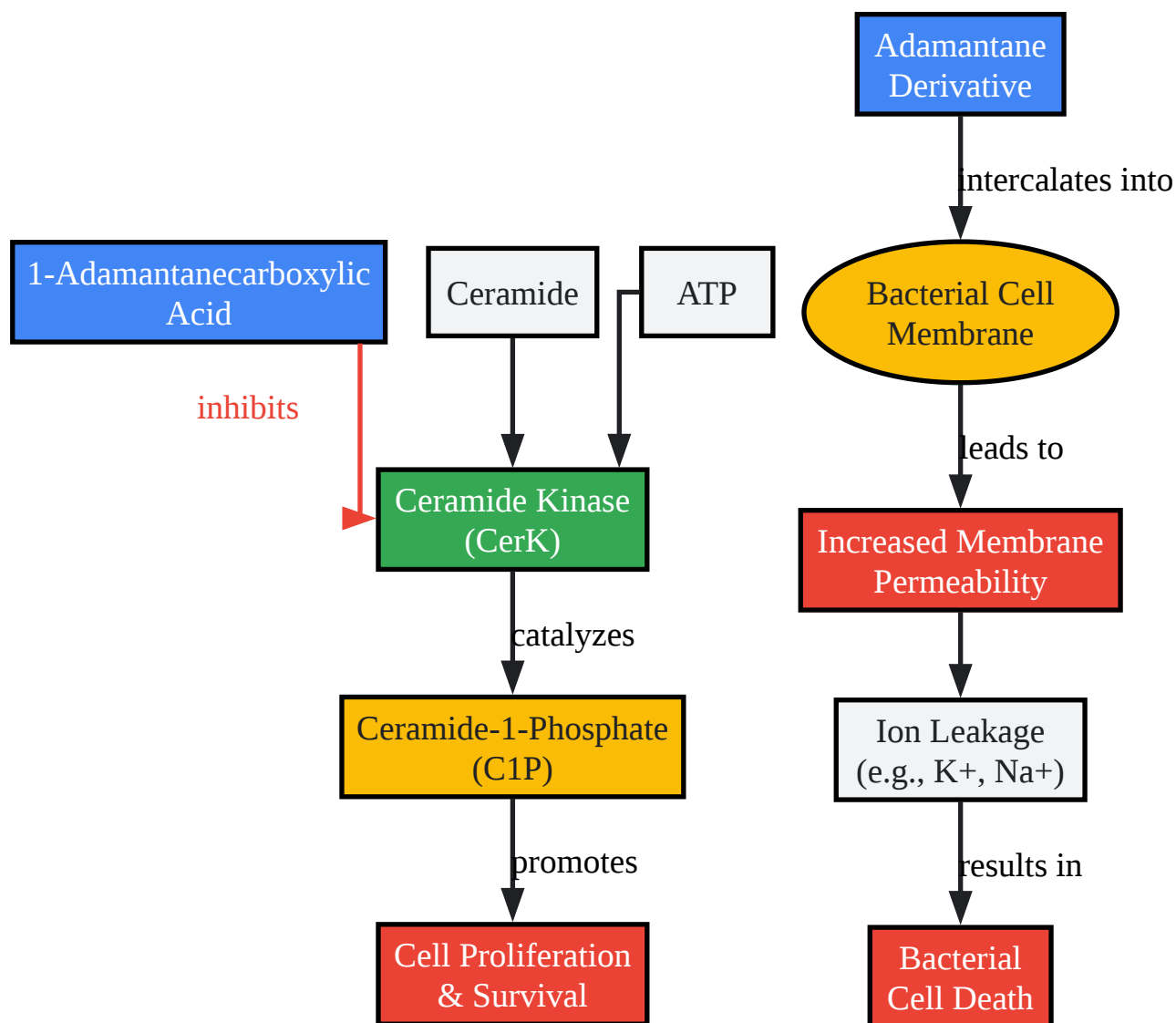
Procedure:

- **Phase Preparation:** Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

- **Sample Preparation:** Prepare a stock solution of **1-adamantanecarboxylic acid** in the aqueous phase at a known concentration.
- **Partitioning:** Add a known volume of the aqueous stock solution and a known volume of the n-octanol phase to a separatory funnel or centrifuge tube.
- **Equilibration:** Shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.
- **Phase Separation:** Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
- **Concentration Measurement:** Carefully separate the two phases and determine the concentration of **1-adamantanecarboxylic acid** in each phase using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[\[12\]](#)

Below is a workflow diagram for the experimental determination of logP.





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